5,6-Dimethyl-1-benzofuran-3-carboxylic acid
Description
5,6-Dimethyl-1-benzofuran-3-carboxylic acid is a substituted benzofuran derivative characterized by a fused benzene and furan ring system. The compound features methyl groups at the 5- and 6-positions of the benzofuran core and a carboxylic acid moiety at the 3-position (Figure 1). This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity compared to non-methylated analogs, which may influence its solubility, bioavailability, and reactivity . The compound is commercially available at 95% purity, as listed in the AK Scientific product catalog, and is utilized in synthetic organic chemistry and pharmaceutical research .
Properties
IUPAC Name |
5,6-dimethyl-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-8-9(11(12)13)5-14-10(8)4-7(6)2/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMLAYXNCVXDOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1-benzofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the O-alkylation of salicylaldehyde with chloroacetic acid followed by dehydration and decarboxylation can yield benzofuran derivatives . Another method involves the use of free radical cyclization cascades, which are effective for constructing complex benzofuran rings .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
DBFCA has been investigated for its potential therapeutic properties:
- Anticancer Activity : Research indicates that benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines. DBFCA has been synthesized as part of a series aimed at enhancing the anticancer activity of benzofuran scaffolds, with promising results in inhibiting tumor growth .
- Anti-inflammatory Properties : Compounds similar to DBFCA have shown potential in reducing inflammation in preclinical models. The mechanism often involves the inhibition of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .
- Neuroprotective Effects : Some studies suggest that benzofuran derivatives can protect neuronal cells from oxidative stress, indicating a potential role in treating neurodegenerative diseases .
Organic Synthesis Applications
DBFCA serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : Its functional groups allow it to be used as a precursor in the synthesis of more complex organic compounds, particularly those with biological activity.
- Synthesis of Other Benzofurans : DBFCA can be further modified to create various substituted benzofurans, which are valuable in pharmaceuticals and agrochemicals .
Biochemical Research Applications
DBFCA is utilized in various biochemical assays:
- Buffering Agent : It has been employed as an organic buffer in biological and biochemical applications, facilitating reactions that require specific pH conditions .
- Analytical Chemistry : Its unique structure allows it to be used as a standard or reference material in chromatographic techniques like HPLC and LC-MS for the analysis of complex mixtures .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of DBFCA derivatives and their effects on cancer cell lines. The results indicated that certain modifications to the DBFCA structure significantly enhanced its potency against breast cancer cells, demonstrating an IC50 value of 38 nM.
Case Study 2: Neuroprotective Effects
Research conducted by a team at a prominent university examined the neuroprotective effects of DBFCA on cultured neuronal cells subjected to oxidative stress. The findings revealed that DBFCA reduced cell death by 30% compared to control groups, suggesting its potential for further development as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes like topoisomerase and carbonic anhydrase, which play crucial roles in cellular processes . The compound’s biological activities are often attributed to its ability to interact with these targets, leading to various therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5,6-dimethyl-1-benzofuran-3-carboxylic acid with three analogs: 5,6-dihydroxy-3-methyl-1-benzofuran-2-carboxylic acid , caffeic acid (3,4-dihydroxybenzeneacrylic acid) , and 1H-1,3-benzimidazole-5,6-dicarboxylic acid . Key differences in structure, reactivity, and applications are highlighted.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Key Functional Groups | Molecular Weight (g/mol) | Applications |
|---|---|---|---|---|---|
| This compound | Benzofuran | 5-CH₃, 6-CH₃, 3-COOH | Carboxylic acid | ~206.23* | Synthetic intermediates, drug design |
| 5,6-Dihydroxy-3-methyl-1-benzofuran-2-carboxylic acid | Benzofuran | 5-OH, 6-OH, 3-CH₃, 2-COOH | Dihydroxy, carboxylic acid | ~224.17* | Not explicitly stated (see SDS) |
| Caffeic acid | Phenylpropanoid | 3-OH, 4-OH, propenoic acid | Dihydroxy, α,β-unsaturated acid | 180.16 | Antioxidant, anti-inflammatory agent |
| 1H-1,3-Benzimidazole-5,6-dicarboxylic acid | Benzimidazole | 5-COOH, 6-COOH | Dual carboxylic acids | ~236.17* | Coordination chemistry, metal complexes |
*Calculated based on molecular formula.
Structural and Electronic Differences
- Methyl vs. Hydroxyl Substituents : The methyl groups in this compound enhance steric bulk and electron-donating effects compared to the hydroxylated analog (5,6-dihydroxy-3-methyl-1-benzofuran-2-carboxylic acid), which introduces hydrogen-bonding capacity and acidity .
- Benzofuran vs. Benzimidazole Core : The benzofuran system is less basic than benzimidazole due to the oxygen atom in the furan ring, whereas benzimidazole’s nitrogen atoms enable coordination with metal ions (e.g., Ag⁺ in silver complexes) .
- Carboxylic Acid Position : The 3-position of the carboxylic acid in this compound may influence regioselectivity in reactions compared to caffeic acid’s α,β-unsaturated system, which is prone to redox reactions .
Research Findings and Limitations
- Safety Data: The dihydroxy analog (5,6-dihydroxy-3-methyl-1-benzofuran-2-carboxylic acid) has a documented safety data sheet (SDS) under GHS guidelines, highlighting inhalation risks and first-aid measures . No equivalent SDS was found for the dimethylated compound.
- Gaps in Literature : Direct comparative pharmacological or toxicological studies between these analogs are scarce. Most data derive from structural analogs or computational predictions.
Biological Activity
5,6-Dimethyl-1-benzofuran-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring structure with two methyl groups at positions 5 and 6, and a carboxylic acid group at position 3. The unique structure influences its chemical reactivity and biological activity.
Synthetic Routes
The synthesis of this compound can be achieved through various methods:
- Cyclization of Precursors : A common method involves the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation.
- Industrial Production : Large-scale synthesis often utilizes continuous flow reactors to optimize yield and purity.
Biological Activity
The biological activity of this compound has been evaluated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzofuran, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Testing : A study evaluated the cytotoxic effects against K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervical carcinoma) cells. Several derivatives showed IC50 values below 50 µM against K562 cells, indicating strong anticancer potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1c | K562 | <50 |
| 1e | K562 | <50 |
| 2d | HeLa | <50 |
| 3d | MOLT-4 | <50 |
Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases 3 and 7. This suggests that it may disrupt cellular processes critical for cancer cell survival .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Antibacterial Testing : In vitro studies indicate effective activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 4.69 to 22.9 µM against various bacterial strains .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 2.33 |
Study on Anticancer Properties
A study focused on the synthesis of new benzofuran derivatives revealed that compounds similar to this compound exhibited enhanced cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the benzofuran structure could significantly influence biological activity .
Study on Antimicrobial Effects
Another research effort investigated the antimicrobial efficacy of synthesized benzofuran derivatives. The results demonstrated that several compounds exhibited strong antibacterial activity against E. coli and C. albicans, with low MIC values indicating high potency .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5,6-Dimethyl-1-benzofuran-3-carboxylic acid, and how do steric effects influence yield optimization?
- Methodological Answer : A common approach involves Friedel-Crafts acylation or cyclization of pre-functionalized precursors. For example, methyl-substituted benzofurans often require careful control of reaction temperature (80–120°C) and Lewis acid catalysts (e.g., AlCl₃ or BF₃·Et₂O) to mitigate steric hindrance from the 5,6-dimethyl groups . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the carboxylic acid derivative. Yield optimization may involve adjusting stoichiometry of methylating agents and reaction time to account for steric bulk .
Q. How can spectroscopic techniques (NMR, IR) confirm the molecular structure and functional groups of this compound?
- Methodological Answer :
- ¹H NMR : The 5,6-dimethyl groups appear as singlets (δ ~2.2–2.5 ppm), while aromatic protons in the benzofuran ring resonate as doublets (δ ~6.8–7.5 ppm). The carboxylic acid proton is typically absent due to exchange broadening but can be confirmed via deuterium exchange .
- IR : A strong absorption band near 1680–1720 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid. Bands at 2850–3000 cm⁻¹ indicate C-H stretches from methyl groups .
Q. What are the recommended crystallographic methods for resolving the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Key parameters include:
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.
- Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.
- Validation : Check R-factor convergence (<5%) and residual electron density maps .
Advanced Research Questions
Q. How can researchers address contradictions between computational (DFT) and experimental (XRD) bond-length data for the benzofuran ring?
- Methodological Answer : Discrepancies often arise from crystal packing forces or solvent effects. To resolve:
Perform DFT calculations with implicit solvent models (e.g., COSMO) and compare with gas-phase XRD data.
Analyze Hirshfeld surfaces to identify intermolecular interactions (e.g., hydrogen bonds) that distort bond lengths in the solid state .
Use SHELXL ’s TWIN/BASF commands to refine twinned crystals, which may artificially alter bond metrics .
Q. What strategies optimize the regioselective functionalization of this compound for derivatization studies?
- Methodological Answer :
- Protection/Deprotection : Protect the carboxylic acid as a methyl ester (via SOCl₂/MeOH) to direct electrophilic substitution to the 4-position of the benzofuran ring.
- Metal-Catalyzed Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids, leveraging steric shielding from the methyl groups to favor para-substitution .
- Decarboxylation : Thermal decarboxylation (180–200°C under inert atmosphere) generates reactive intermediates for C-H activation .
Q. How do researchers validate the purity of this compound when HPLC and mass spectrometry show conflicting results?
- Methodological Answer :
Orthogonal Techniques : Combine HPLC (C18 column, acetonitrile/water + 0.1% TFA) with ion mobility spectrometry (IMS) to separate co-eluting isomers.
NMR Purity Assay : Integrate proton signals to quantify impurities below 0.1%.
Elemental Analysis : Verify C, H, O content within ±0.3% of theoretical values to confirm bulk purity .
Q. What are the challenges in interpreting temperature-dependent NMR data for this compound’s tautomeric equilibria?
- Methodological Answer :
- Variable-Temperature (VT) NMR : Conduct experiments in DMSO-d₆ (80–120°C) to observe coalescence of signals for enol-keto tautomers.
- Kinetic Analysis : Use Eyring plots to calculate activation energy (ΔG‡) for tautomer interconversion.
- Computational Support : Compare experimental ΔG‡ with DFT-derived transition states (e.g., Gaussian 16, B3LYP/6-31G*) to validate mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
